molecular formula C18H23N5O3S B2612450 5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-45-5

5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2612450
CAS RN: 868220-45-5
M. Wt: 389.47
InChI Key: WPDPLVQMJLXTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H23N5O3S and its molecular weight is 389.47. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Several studies have synthesized and evaluated the antimicrobial and antifungal activities of 1,2,4-triazole derivatives. For example, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been synthesized and demonstrated good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007). Similarly, the synthesis of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine has been reported, with these compounds being evaluated for their antimicrobial activity against a range of bacteria and fungi, showcasing their therapeutic potential (Patel et al., 2012).

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic properties of certain 1,2,4-triazole derivatives have been investigated, with some compounds showing significant activity in these areas. For instance, 6-(α-Amino-4-chlorobenzyl)thiazolo[3,2-b]-1, 2, 4-triazol-5-ols were synthesized and displayed dose-dependent analgesic and anti-inflammatory activity without inducing gastric lesions, suggesting their potential for developing new pain and inflammation treatments (Tozkoparan et al., 2004).

Cancer Therapy and Enzyme Inhibition

Compounds within the 1,2,4-triazole class have also been studied for their potential anti-cancer properties and as enzyme inhibitors. A study detailed the tautomeric properties, conformations, and anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, highlighting their interaction with the EGFR binding pocket and potential as anti-cancer agents (Karayel, 2021).

Mechanism of Action

properties

IUPAC Name

5-[[4-(2-hydroxyethyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-26-14-4-2-3-13(11-14)15(22-7-5-21(6-8-22)9-10-24)16-17(25)23-18(27-16)19-12-20-23/h2-4,11-12,15,24-25H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDPLVQMJLXTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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